molecular formula C16H14N6O3S B2545653 5-((5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione CAS No. 1170085-35-4

5-((5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B2545653
CAS No.: 1170085-35-4
M. Wt: 370.39
InChI Key: KXUROSVBDMVMJU-UHFFFAOYSA-N
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Description

5-((5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H14N6O3S and its molecular weight is 370.39. The purity is usually 95%.
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Scientific Research Applications

Molecular Design and Synthesis

Research has demonstrated the importance of imidazopyridine derivatives in the design and synthesis of compounds with potential therapeutic applications. For instance, Oguchi et al. (2000) explored the design, synthesis, and hypoglycemic activity of a series of thiazolidine-2,4-diones derived from imidazopyridines, highlighting their potential in treating diabetes through insulin-induced adipocyte differentiation and in vivo hypoglycemic activity (Oguchi et al., 2000). This work underscores the versatility of the imidazopyridine scaffold in the development of novel therapeutic agents.

Antimicrobial Activity

Derivatives of imidazopyridines have been synthesized and evaluated for their antimicrobial properties. Rajitha et al. (2016) synthesized a novel series of imidazopyridinopyrimidine derivatives and assessed their in vitro antimicrobial activity, revealing promising activity against various bacterial strains (Rajitha et al., 2016). This study highlights the potential use of such derivatives in addressing antibiotic resistance.

Antioxidant and Anticancer Activities

Research into imidazopyridine derivatives has also explored their antioxidant and anticancer potentials. Meshcheryakova and Kataev (2013) synthesized new thietanyl-substituted derivatives of pyrimidine and imidazole, expanding the chemical diversity of compounds for potential therapeutic applications (Meshcheryakova & Kataev, 2013). Gouda (2012) evaluated the antioxidant properties of pyrazolopyridine derivatives, further illustrating the scope of these compounds in medicinal chemistry (Gouda, 2012).

Fluorescent Materials

In material science, Garre et al. (2019) developed a family of unsymmetrical organoboron complexes containing imidazolidine derivatives, demonstrating strong fluorescence and potential applications in bioorthogonal chemistry and as fluorescent markers (Garre et al., 2019).

Future Directions

Future research in this area could focus on developing more efficient methods for the synthesis of imidazo[1,2-a]pyridines, particularly considering today’s environmental concerns combined with economic aspects . Additionally, further exploration of the bioactivity of these compounds could lead to the development of new therapeutic agents.

Properties

IUPAC Name

5-[[5-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-6-methyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O3S/c1-9-11(14(23)19-15(24)17-9)6-13-20-21-16(25-13)26-8-10-7-22-5-3-2-4-12(22)18-10/h2-5,7H,6,8H2,1H3,(H2,17,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUROSVBDMVMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CC2=NN=C(O2)SCC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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